

In-Depth Technical Guide to the Spectral Data of Neopentanediamine

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Compound of Interest

Compound Name: 2,2-Dimethyl-1,3-propanediamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for neopentanediamine (also known as **2,2-dimethyl-1,3-propanediamine**). This document is intended to serve as a core reference for researchers and professionals in drug development and related scientific fields, offering detailed spectral data, experimental protocols, and a workflow for spectral analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for neopentanediamine.

Table 1: ^1H NMR Spectral Data of Neopentanediamine

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
0.86	Singlet	6H	2 x -CH ₃
1.13	Singlet	4H	2 x -NH ₂
2.53	Singlet	4H	2 x -CH ₂ -

Table 2: ^{13}C NMR Spectral Data of Neopentanediamine

Chemical Shift (ppm)	Assignment
25.1	-CH ₃
36.4	Quaternary C
51.5	-CH ₂ -

Table 3: Key IR Absorption Bands of Neopentanediamine

Wavenumber (cm ⁻¹)	Intensity	Assignment
3380 - 3280	Strong, Broad	N-H Stretch (Amine)
2950 - 2850	Strong	C-H Stretch (Alkane)
1590	Medium	N-H Bend (Amine)
1470	Medium	C-H Bend (Alkane)
1365	Medium	C-H Bend (Alkane)

Table 4: Mass Spectrometry Data (Electron Ionization) of Neopentanediamine

m/z	Relative Intensity (%)	Assignment
102	5	[M] ⁺ (Molecular Ion)
85	10	[M - NH ₃] ⁺
72	40	[M - CH ₂ NH ₂] ⁺
57	100	[M - CH ₂ NH ₂ - CH ₃] ⁺ (Base Peak)
44	85	[CH ₂ NH ₂] ⁺
30	95	[CH ₂ NH ₂] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are representative of standard analytical practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR Spectroscopy of Neopentanediamine

- **Sample Preparation:** Approximately 10-20 mg of neopentanediamine was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3). A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).
- **Instrumentation:** A 400 MHz NMR spectrometer was used for data acquisition.
- **^1H NMR Acquisition Parameters:**
 - **Pulse Program:** Standard single-pulse sequence.
 - **Number of Scans:** 16
 - **Relaxation Delay:** 1.0 s
 - **Acquisition Time:** 4.0 s
- **^{13}C NMR Acquisition Parameters:**
 - **Pulse Program:** Proton-decoupled single-pulse sequence.
 - **Number of Scans:** 128
 - **Relaxation Delay:** 2.0 s
 - **Acquisition Time:** 1.5 s
- **Data Processing:** The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of Neopentanediamine

- **Sample Preparation:** A small drop of neat neopentanediamine was placed directly onto the diamond crystal of an ATR accessory.
- **Instrumentation:** A Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.
- **Acquisition Parameters:**
 - Spectral Range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 32
- **Data Processing:** A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

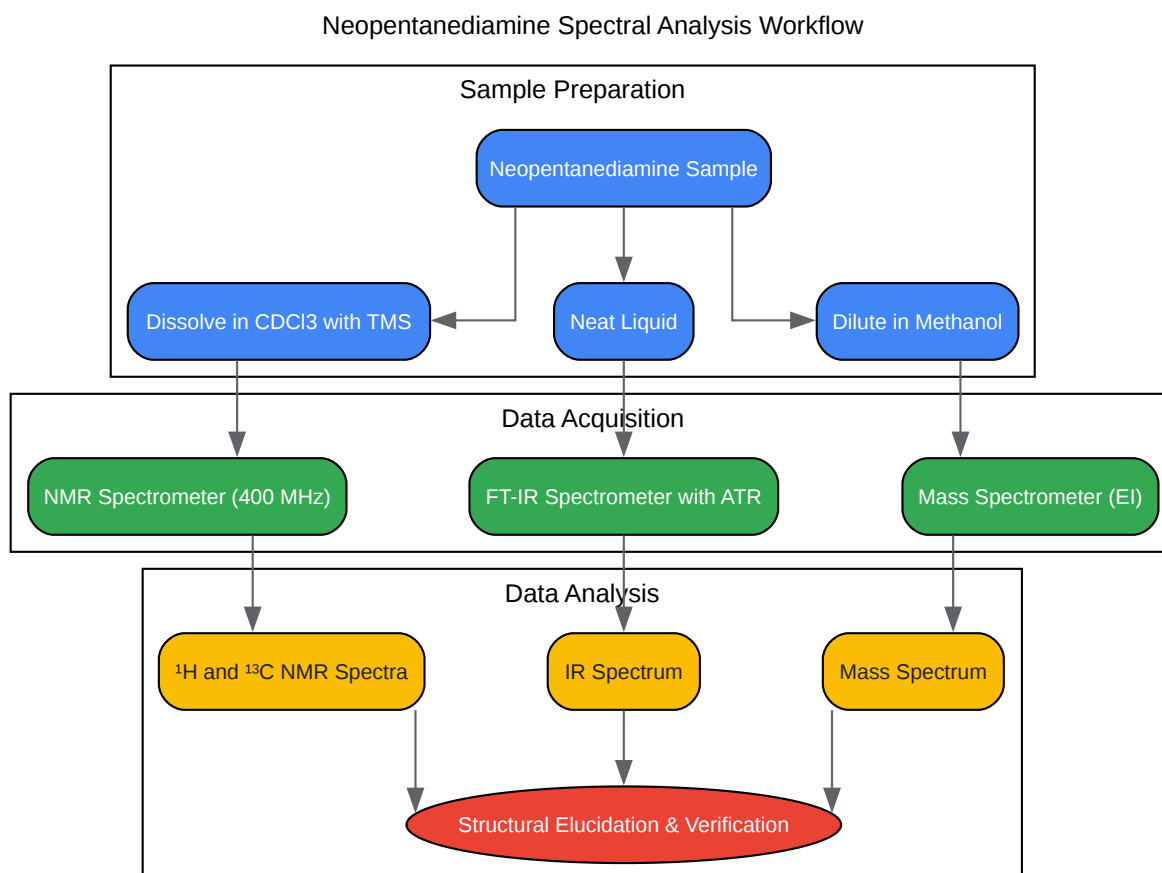
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry of Neopentanediamine

- **Sample Introduction:** A dilute solution of neopentanediamine in methanol was introduced into the mass spectrometer via a direct insertion probe or gas chromatography inlet. The sample was vaporized in the ion source.
- **Instrumentation:** A quadrupole mass spectrometer operating in electron ionization mode.
- **Ionization Parameters:**
 - Ionization Energy: 70 eV
 - Source Temperature: 200 °C
- **Mass Analysis:** The instrument was scanned over a mass-to-charge (m/z) range of 10-200.
- **Data Processing:** The resulting mass spectrum was plotted as relative intensity versus m/z .

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from sample preparation to spectral data analysis for neopentanediamine.



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Caption: Workflow for Neopentanediamine Spectral Analysis.

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